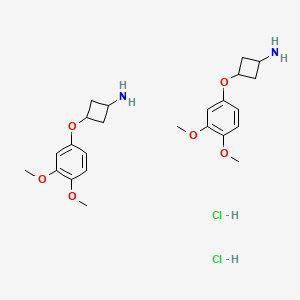
3-(3,4-Dimethoxyphenoxy)cyclobutan-1-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- is a chemical compound with the molecular formula C12H18ClNO3 and a molecular weight of 259.73 g/mol . This compound is known for its high purity and unique blend of reactivity and selectivity, making it valuable for research and development projects .
準備方法
The synthesis of cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to improve efficiency and reproducibility .
化学反応の分析
Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation are typically the corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
科学的研究の応用
Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and signal transduction pathways .
類似化合物との比較
Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- can be compared with other similar compounds, such as:
Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (11), cis-: The cis-isomer of the compound, which may have different reactivity and biological activity.
Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, free base: The non-salt form of the compound, which may differ in solubility and stability.
Cyclobutanamine derivatives: Other derivatives with different substituents on the cyclobutanamine core or the phenoxy group, which may exhibit unique properties and applications.
特性
分子式 |
C24H36Cl2N2O6 |
|---|---|
分子量 |
519.5 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenoxy)cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/2C12H17NO3.2ClH/c2*1-14-11-4-3-9(7-12(11)15-2)16-10-5-8(13)6-10;;/h2*3-4,7-8,10H,5-6,13H2,1-2H3;2*1H |
InChIキー |
SSMHPJOVHYERFX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)OC2CC(C2)N)OC.COC1=C(C=C(C=C1)OC2CC(C2)N)OC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















